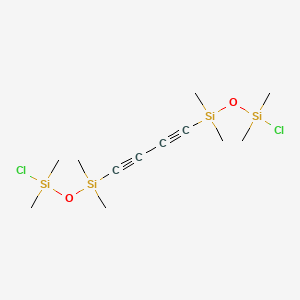
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane): is a unique organosilicon compound characterized by its butadiyne linkage and chlorosilane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) typically involves the coupling of 3-chloro-1,1,3,3-tetramethyldisiloxane with a butadiyne precursor. One common method is the Hay coupling reaction, which uses a copper(I) catalyst and an oxidant like oxygen in an organic solvent such as acetone . This method ensures the formation of the butadiyne linkage between the disiloxane units.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Hay coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted disiloxanes.
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of alkanes or alkenes.
科学的研究の応用
Chemistry: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is used as a building block in the synthesis of complex organosilicon compounds. Its unique structure allows for the creation of materials with novel properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as bioactive agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) primarily involves its reactivity towards nucleophiles and oxidizing agents. The butadiyne linkage and chlorosilane groups are key functional sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
類似化合物との比較
1,1’-(Buta-1,3-diyne-1,4-diyl)bis(4-methylbenzene): Similar but with methylbenzene groups instead of chlorosilane.
3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains aniline groups instead of chlorosilane.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains benzene rings instead of chlorosilane.
特性
CAS番号 |
593231-57-3 |
|---|---|
分子式 |
C12H24Cl2O2Si4 |
分子量 |
383.56 g/mol |
IUPAC名 |
chloro-[4-[[chloro(dimethyl)silyl]oxy-dimethylsilyl]buta-1,3-diynyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H24Cl2O2Si4/c1-17(2,15-19(5,6)13)11-9-10-12-18(3,4)16-20(7,8)14/h1-8H3 |
InChIキー |
NYGFKDVSMVBMRV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C#CC#C[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


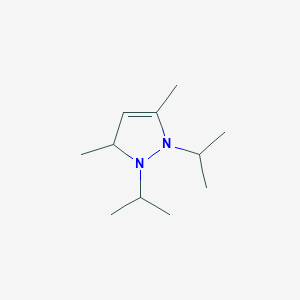
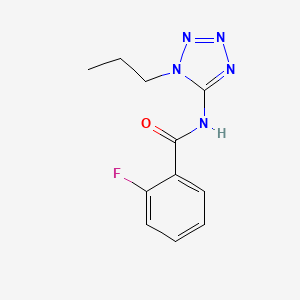
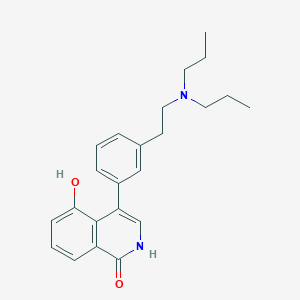
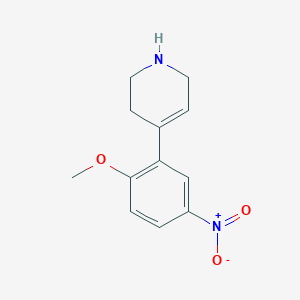
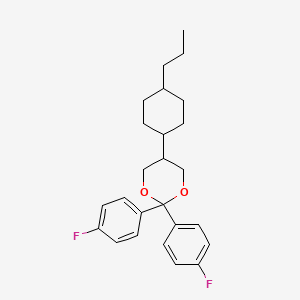
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
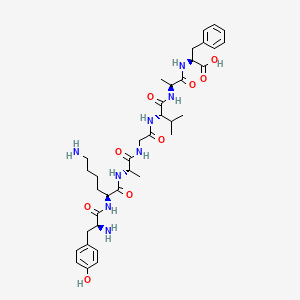
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
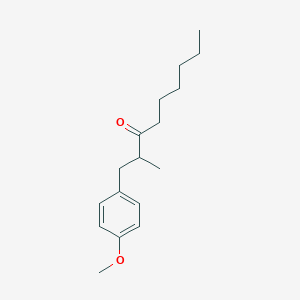
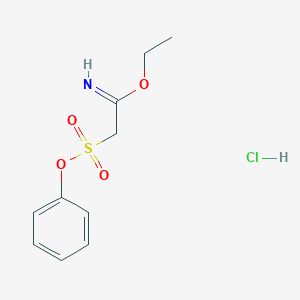
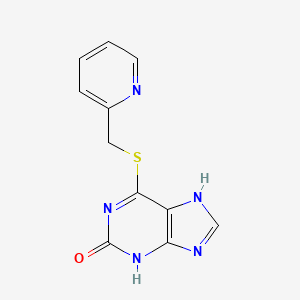
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
